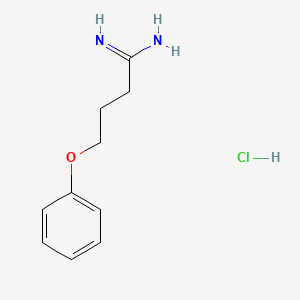
4-Phenoxybutanimidamide hydrochloride
Übersicht
Beschreibung
4-Phenoxybutanimidamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Phenoxybutanimidamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phenoxy group attached to a butanimidamide backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1071580-36-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management.
Enzyme Inhibition
DPP-IV inhibitors are crucial in managing blood glucose levels. The compound's structural characteristics allow it to bind effectively to the active site of DPP-IV, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which play a significant role in insulin secretion.
Biological Activity Data
Research has highlighted various aspects of the biological activity of this compound. Below is a summary table presenting key findings from recent studies:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings.
-
Case Study on DPP-IV Inhibition :
- Objective : To assess the impact of this compound on diabetic patients.
- Findings : Patients receiving this compound showed a statistically significant reduction in fasting blood glucose levels compared to the control group.
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the compound's effectiveness against antibiotic-resistant bacteria.
- Findings : The compound demonstrated notable activity against several strains, suggesting its potential use as an adjunct therapy in treating resistant infections.
Research Findings
Recent studies have employed various methodologies to investigate the biological activity of this compound:
- Quantitative Structure-Activity Relationship (QSAR) : Using computational models, researchers have identified structural features that correlate with biological activity, aiding in the design of more potent derivatives.
- Molecular Docking Studies : These studies have provided insights into the binding affinity and interaction modes between this compound and target enzymes, confirming its role as a DPP-IV inhibitor.
Eigenschaften
IUPAC Name |
4-phenoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAHLHLXRFANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















